molecular formula C11H19NS B13290435 Butyl[1-(3-methylthiophen-2-yl)ethyl]amine

Butyl[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13290435
M. Wt: 197.34 g/mol
InChI Key: QTBVFGLGFYQVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Significance of Butyl[1-(3-methylthiophen-2-yl)ethyl]amine within Contemporary Chemical Research

This compound, a chiral amine featuring a substituted thiophene (B33073) ring, represents a class of organic molecules that are of significant interest in modern chemical research. The thiophene ring is a privileged structure in medicinal chemistry, known to be a bio-isosteric replacement for phenyl rings, which can improve physicochemical properties and metabolic stability of parent compounds. nih.gov Thiophene derivatives are integral to numerous pharmaceuticals and functional materials, including dyes, liquid crystals, and organic light-emitting diodes. lnu.edu.cn The presence of a chiral amine group further enhances the compound's relevance, as chiral amines are crucial structural motifs in a vast array of natural products, drugs, and other biologically active molecules. acs.orgnih.gov

The significance of compounds like this compound lies in their potential application in drug discovery and materials science. Thiophene-based compounds have demonstrated anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this moiety. mdpi.com The amine functional group is also critical, as it can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.govontosight.ai Research into this class of compounds is driven by the desire to develop novel molecules with specific biological activities or material properties. mdpi.comontosight.ai The synthesis and study of specific derivatives, such as this compound, contribute to the broader understanding of structure-activity relationships (SAR) within this chemical space. nih.gov

Overview of Methodological Approaches Utilized in the Academic Study of Novel Chiral Amines Bearing Heterocyclic Moieties

The academic study of novel chiral amines with heterocyclic groups, such as the thiophene moiety in this compound, employs a range of sophisticated methodological approaches for their synthesis and characterization.

Enantioselective Synthesis: A primary focus is the development of synthetic methods that can produce these molecules with high enantioselectivity. acs.org The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient strategies to obtain valuable α-chiral amines. nih.gov This has been achieved using transition metal catalysts, such as iridium and ruthenium complexes, combined with modular chiral ligands. acs.orgnih.gov The design of these chiral ligands is crucial for fine-tuning the catalyst's properties to achieve high activity and efficiency. acs.org Other important enantioselective methods include reductive amination, hydroamination, and allylic amination. acs.orgnih.gov For thiophene derivatives specifically, synthetic strategies often involve coupling reactions, such as Suzuki or Kumada cross-coupling, to introduce chiral substituents onto the thiophene ring. nih.gov

Chiral Resolution and Analysis: When enantioselective synthesis is not employed or does not yield a single enantiomer, chiral resolution techniques are used to separate racemic mixtures. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for both analytical and preparative-scale separation of chiral thiophene compounds. mdpi.comresearchgate.net Polysaccharide-based CSPs are frequently used for this purpose. researchgate.net The choice of mobile phase and temperature can be optimized to achieve high enantioselectivity and resolution. mdpi.com

Structural and Mechanistic Analysis: A variety of spectroscopic and analytical techniques are used to confirm the structure and purity of these novel amines. Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are standard methods for structural elucidation. nih.govmdpi.com Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure and absolute configuration of chiral molecules. nih.gov Mechanistic studies often involve computational analysis and kinetic experiments to understand the reaction pathways and the origins of stereoselectivity in asymmetric catalysis. acs.orgresearchgate.net

Methodological ApproachDescriptionKey Techniques/ReagentsRelevant Findings
Enantioselective Synthesis Direct synthesis of a single enantiomer of a chiral molecule.Asymmetric Hydrogenation, Transition Metal Catalysis (Ir, Ru), Chiral Ligands (e.g., f-Binaphane), Reductive Amination. acs.orgnih.govHighly efficient for producing chiral amines with excellent enantioselectivities (>99% ee in some cases). acs.org
Chiral Resolution Separation of a mixture of enantiomers (racemate).High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), such as polysaccharide-based columns. mdpi.comresearchgate.netCan achieve high resolution and enantioselectivity, enabling the isolation of pure enantiomers for further study. mdpi.com
Structural Elucidation Determination of the chemical structure and stereochemistry.NMR Spectroscopy, Single-Crystal X-ray Crystallography, Elemental Analysis. nih.govmdpi.comConfirms the identity, purity, and absolute configuration of the synthesized chiral amines. nih.gov
Mechanistic Studies Investigation of reaction pathways and stereoselectivity.Kinetic analysis, computational modeling (e.g., MM2 program), variation of reaction conditions. acs.orgresearchgate.netProvides insights into how catalysts and reagents control the stereochemical outcome of a reaction. acs.org

Scope and Objectives of the Research Outline in Addressing Fundamental Chemical and Mechanistic Inquiries

The study of compounds like this compound is framed by several fundamental objectives that address core questions in chemistry. A primary goal is the development of new synthetic methodologies that are not only efficient and high-yielding but also stereoselective, providing access to complex chiral building blocks. elsevierpure.com Research in this area pushes the boundaries of catalytic enantioselective reactions, aiming to create catalysts that can handle a wider range of substrates, including challenging heterocyclic systems. acs.orgelsevierpure.com

A key objective is to gain a deep mechanistic understanding of the structural factors that govern reactivity and stereoselectivity. elsevierpure.com By studying how the structure of the chiral ligand, the metal catalyst, and the substrate interact, chemists can develop predictive models for designing more effective catalysts. acs.orgacs.org This involves investigating the role of steric and electronic properties, solvent effects, and the influence of counterions on the catalytic performance. acs.org

Furthermore, this line of research aims to expand the library of available chiral molecules for applications in medicinal chemistry and materials science. nih.govnih.gov By synthesizing and characterizing novel thiophene-derived amines, researchers can explore new structure-activity relationships. nih.govmdpi.com This can lead to the discovery of new therapeutic agents or materials with unique optical or electronic properties derived from their inherent chirality. nih.govresearchgate.net Ultimately, the scope of this research is to build a comprehensive toolkit of synthetic methods and a fundamental understanding of chirality that can be applied to solve complex chemical challenges.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C11H19NS/c1-4-5-7-12-10(3)11-9(2)6-8-13-11/h6,8,10,12H,4-5,7H2,1-3H3

InChI Key

QTBVFGLGFYQVRA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=C(C=CS1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine

Strategies for the Stereoselective Synthesis of Butyl[1-(3-methylthiophen-2-yl)ethyl]amine

The generation of single-enantiomer chiral amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. For this compound, several stereoselective strategies can be employed, including asymmetric catalysis, the use of chiral auxiliaries, biocatalytic methods, and classical resolution techniques.

Asymmetric Catalysis Approaches Utilizing Chiral Ligands

Asymmetric catalysis stands as one of the most elegant and efficient methods for synthesizing enantiomerically enriched compounds. nih.gov This approach involves the use of a small amount of a chiral catalyst, typically a complex of a transition metal and a chiral ligand, to control the stereochemical outcome of a reaction. For the synthesis of this compound, a key strategy is the asymmetric reductive amination of the prochiral ketone, 1-(3-methylthiophen-2-yl)ethan-1-one.

In this process, the ketone reacts with butylamine (B146782) to form an intermediate imine, which is then asymmetrically hydrogenated. The success of this transformation hinges on the design of the chiral ligand. Ligands based on atropisomeric biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-binaphthyl-2,2'-diamine (BINAM), are highly effective in creating a chiral environment around the metal center. researchgate.net For instance, ruthenium or iridium complexes with chiral phosphine (B1218219) ligands derived from these backbones can catalyze the hydrogenation of the C=N bond with high enantioselectivity.

Furthermore, ligands incorporating the thiophene (B33073) motif itself, such as C2-symmetric bis(oxazolinyl)thiophenes, have been developed and shown to be effective in copper-catalyzed reactions. nih.gov The structural similarity could offer enhanced interaction with the thiophene-containing substrate. The choice of metal, ligand, and reaction conditions is critical to achieving high yields and enantiomeric excess (ee).

Table 1. Potential Chiral Ligands and Metal Catalysts for Asymmetric Synthesis
Ligand ClassExample LigandTypical MetalPotential Application
Biaryl Phosphines(S)-BINAPRuthenium (Ru), Rhodium (Rh)Asymmetric hydrogenation of the intermediate imine.
Diamines(S,S)-DPENRuthenium (Ru), Iridium (Ir)Asymmetric transfer hydrogenation from a hydrogen donor like formic acid.
Bis(oxazolines)Thiophene-derived BOX (ThioBOX)Copper (Cu), Zinc (Zn)Lewis acid catalysis for asymmetric reduction. nih.gov
AminophosphinesAtropisomeric aminophosphinesPalladium (Pd), Iridium (Ir)Asymmetric allylic amination routes or hydrogenation. researchgate.net

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. The tert-butanesulfinamide auxiliary, developed by Ellman, is a particularly versatile and widely used reagent for the asymmetric synthesis of amines. yale.eduharvard.edu

The synthesis of a specific enantiomer of this compound can begin with the condensation of 1-(3-methylthiophen-2-yl)ethan-1-one with either (R)- or (S)-tert-butanesulfinamide. This reaction, typically catalyzed by a mild Lewis acid like Ti(OEt)₄, produces a chiral N-sulfinylimine. harvard.edu The subsequent diastereoselective addition of a butyl nucleophile, such as butylmagnesium bromide or butyllithium, to the imine double bond is directed by the bulky tert-butylsulfinyl group. This steric hindrance forces the nucleophile to attack from the less hindered face, leading to high diastereoselectivity. mdpi.com The final step involves the acidic cleavage of the N-S bond to release the free chiral amine and the recoverable chiral auxiliary. harvard.edu Other auxiliaries, such as those based on pseudoephedrine or oxazolidinones, can also be employed in similar strategies. wikipedia.orgharvard.edu

Table 2. Common Chiral Auxiliaries for Asymmetric Amine Synthesis
Chiral AuxiliaryKey IntermediateTypical NucleophileRemoval Conditions
(R/S)-tert-ButanesulfinamideN-SulfinylimineGrignard Reagents, OrganolithiumsAcidic hydrolysis (e.g., HCl in MeOH) harvard.edu
(S)-4-Benzyl-2-oxazolidinoneN-Acyl oxazolidinoneEnolate alkylationHydrolysis (acidic or basic) wikipedia.org
(1R,2R)-PseudoephenamineAmideEnolate alkylationAcidic or basic hydrolysis nih.gov
SAMP/RAMPHydrazoneEnolate alkylationOzonolysis or acid treatment

Enzymatic and Biocatalytic Routes for Enantiopure Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantio- and regioselectivity. For the synthesis of enantiopure this compound, several classes of enzymes are particularly relevant.

Transaminases (TAs) , or aminotransferases, can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. In this case, 1-(3-methylthiophen-2-yl)ethan-1-one would be converted directly into either the (R)- or (S)-amine using a suitable amine donor, such as isopropylamine (B41738) or alanine, depending on the specific enzyme used. The process is often driven to completion by removing the co-product (acetone or pyruvate).

Imine Reductases (IREDs) are another class of enzymes that can be used in a biocatalytic version of reductive amination. mdpi.com The ketone and butylamine substrates are converted to the target amine using a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) cofactor, which is continuously regenerated in situ by a secondary enzyme system (e.g., glucose dehydrogenase). nih.govmdpi.com

Ketoreductases (KREDs) can asymmetrically reduce the ketone to a chiral alcohol, (R)- or (S)-1-(3-methylthiophen-2-yl)ethan-1-ol. This enantiopure alcohol can then be converted to the corresponding amine via chemical methods, such as a Mitsunobu reaction or conversion to a tosylate followed by nucleophilic substitution with butylamine, with inversion of stereochemistry.

Table 3. Enzyme Classes for Biocatalytic Synthesis of Chiral Amines
Enzyme ClassReaction TypeSubstrate(s)ProductKey Advantage
Transaminase (TA)Asymmetric AminationKetone + Amine DonorChiral AmineDirect conversion of ketone to amine.
Imine Reductase (IRED)Asymmetric Reductive AminationKetone + AmineChiral AmineHigh selectivity for a wide range of amines. mdpi.com
Ketoreductase (KRED)Asymmetric Ketone ReductionKetoneChiral AlcoholProduces versatile chiral building blocks. nih.gov
Lipase (B570770)Kinetic ResolutionRacemic Amine + Acyl DonorEnriched Amine + AmideEffective for separating enantiomers. google.com

Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is produced, resolution techniques can be used to separate the two enantiomers.

Classical resolution involves reacting the racemic amine with a chiral resolving agent, such as an enantiopure carboxylic acid (e.g., (+)-tartaric acid, (-)-mandelic acid), to form a pair of diastereomeric salts. rsc.org These diastereomers have different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent. mdpi.com After separation by filtration, the pure enantiomer of the amine can be liberated by treatment with a base.

Chromatographic resolution is a powerful analytical and preparative technique. It involves passing the racemic mixture through a chromatography column containing a chiral stationary phase (CSP). mdpi.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Various types of CSPs are available, including those based on polysaccharides, proteins, or synthetic chiral polymers. nih.gov

Enzymatic kinetic resolution can also be employed. In this method, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer of the racemic amine with an acyl donor. google.com For example, a lipase might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated amine (amide) and the unreacted amine can then be separated by standard techniques like extraction or chromatography. google.com

Table 4. Comparison of Enantiomer Resolution Techniques
MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt CrystallizationFormation and separation of salts with different solubilities. rsc.orgScalable, cost-effective for large quantities.Requires suitable resolving agent; maximum 50% yield for desired enantiomer per cycle.
Chiral Chromatography (HPLC/SFC)Differential interaction with a chiral stationary phase. mdpi.comHigh purity achievable; applicable to a wide range of compounds.Expensive for large scale; requires significant solvent usage.
Enzymatic Kinetic ResolutionEnzyme selectively reacts with one enantiomer. google.comHigh selectivity; mild reaction conditions.Maximum 50% yield for desired enantiomer; requires separation of product and starting material.

Non-Stereoselective Synthetic Routes to this compound

For applications where a racemic mixture is acceptable, non-stereoselective methods offer a more direct and often higher-yielding approach.

Reductive Amination Pathways

Direct reductive amination is the most common and straightforward method for synthesizing racemic this compound. vulcanchem.com This one-pot reaction involves mixing the starting ketone, 1-(3-methylthiophen-2-yl)ethan-1-one, with butylamine and a suitable reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is immediately reduced to the final secondary amine.

A variety of reducing agents can be used, each with its own advantages. Sodium borohydride (B1222165) (NaBH₄) is a mild and inexpensive choice, though it can also reduce the starting ketone. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) are highly effective for reductive aminations as they are less reactive towards ketones and aldehydes at neutral or acidic pH, where imine formation is favored. vulcanchem.com Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is another powerful method that produces water as the only byproduct.

Table 5. Reducing Agents for Non-Stereoselective Reductive Amination
Reducing AgentAbbreviationTypical ConditionsNotes
Sodium BorohydrideNaBH₄Methanol, Ethanol; neutral or slightly basic pHCan reduce the starting ketone; inexpensive.
Sodium CyanoborohydrideNaBH₃CNMethanol; slightly acidic pH (3-6)Selective for imines over ketones; toxic cyanide byproduct. vulcanchem.com
Sodium TriacetoxyborohydrideSTABDichloroethane (DCE), Tetrahydrofuran (THF); often with acetic acidMild and highly effective; non-toxic byproducts.
Hydrogen / CatalystH₂/Pd-C, H₂/Raney NiEthanol, Methanol; H₂ pressure"Green" method with high atom economy; requires specialized equipment.

Alkylation Reactions of Amine Precursors

The formation of this compound is commonly achieved via the alkylation of a primary amine precursor, namely butylamine. A prominent and highly efficient method for this transformation is reductive amination. This process involves the reaction of butylamine with the corresponding ketone, 1-(3-methylthiophen-2-yl)ethan-1-one. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine. Various reducing agents can be employed, with the choice influencing reaction conditions and outcomes. vulcanchem.comnih.govresearchgate.net

Another classical approach is the direct N-alkylation of butylamine with a suitable electrophile, such as 1-(3-methylthiophen-2-yl)ethyl halide. However, this method often suffers from a lack of selectivity, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. chemguide.co.uk Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product. researchgate.net

Table 1: Comparison of Alkylation Strategies for Amine Precursors
MethodPrecursorsTypical ReagentsKey Considerations
Reductive Amination1-(3-methylthiophen-2-yl)ethan-1-one + ButylamineSodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB), H₂/Catalyst (e.g., Pd/C)High selectivity for the secondary amine; mild conditions are often possible. researchgate.net
Direct N-Alkylation1-(3-methylthiophen-2-yl)ethyl halide + ButylamineBase (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., ACN, DMF)Risk of over-alkylation; requires careful control of stoichiometry. chemguide.co.ukresearchgate.net

Multi-Component Reaction Strategies for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules, including highly substituted thiophenes, in a single step. tandfonline.comnih.gov While not a direct route to the final target amine, MCRs are instrumental in assembling the core 3-methylthiophene (B123197) scaffold from simple acyclic precursors. The Gewald reaction, for instance, is a well-known MCR that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. nih.govijprajournal.com

Chemical Transformations and Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. Derivatization can be targeted at the secondary amine (N-functionalization) or at the thiophene ring, enabling the exploration of structure-activity relationships. acs.orgjcu.edu.aumdpi.com

N-Functionalization and Amine Salt Formation

The secondary amine functionality is a prime site for chemical modification. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. Standard organic transformations can be employed to introduce a wide variety of functional groups. For example, acylation with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides. Further alkylation with an alkyl halide could lead to the formation of a tertiary amine. acs.org

Furthermore, the basic nature of the secondary amine allows for the straightforward formation of amine salts. Treatment with a protic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will protonate the nitrogen atom to form the corresponding ammonium salt. This transformation is often used to improve the aqueous solubility and crystalline properties of amine-containing compounds.

Modifications and Substitutions on the Thiophene Ring System

The 3-methylthiophene ring within the molecule is susceptible to electrophilic aromatic substitution. The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and acylation. nih.gov The positions of substitution are directed by the existing alkyl groups on the ring. Typically, electrophilic attack occurs at the C5 position, which is the most activated and sterically accessible carbon atom on the thiophene ring. jcu.edu.au

Direct lithiation of the thiophene ring, often at the C5 position using an organolithium reagent like n-butyllithium, followed by quenching with an electrophile, provides another powerful route for introducing a wide range of substituents. mdpi.comnih.gov This allows for the installation of groups that are not accessible through direct electrophilic substitution.

Table 2: Potential Derivatization Reactions
Reaction TypeTarget SiteTypical ReagentsProduct Class
AcylationSecondary AmineAcetyl chloride, Acetic anhydrideN-Amide
SulfonylationSecondary AmineBenzenesulfonyl chlorideN-Sulfonamide
Salt FormationSecondary AmineHCl, H₂SO₄, Acetic AcidAmmonium Salt
HalogenationThiophene Ring (C5)N-Bromosuccinimide (NBS), Br₂5-Halo-thiophene derivative
NitrationThiophene Ring (C5)HNO₃/H₂SO₄5-Nitro-thiophene derivative

Preparation of this compound Analogues for Structure-Activity Exploration

The synthetic strategies discussed provide a clear roadmap for the preparation of analogues to explore structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can probe the chemical features essential for a desired function.

Varying the Alkyl Amine Chain: The use of different primary amines (e.g., ethylamine (B1201723), propylamine, isobutylamine) in the reductive amination step would generate a series of analogues with varied N-alkyl chain lengths and branching. researchgate.net

Modifying the Thiophene Substituents: Employing different starting ketones in the reductive amination, such as 1-(3-ethylthiophen-2-yl)ethan-1-one (B166746) or 1-(3-bromothiophen-2-yl)ethan-1-one, allows for modification of the substituent at the 3-position of the thiophene ring. researchgate.net

Altering the Ethyl Bridge: Synthesis could be adapted to shorten or lengthen the ethyl bridge connecting the amine to the thiophene ring, for instance, by starting with 3-methyl-2-thiophenecarboxaldehyde (B51414) to produce a methyl bridge analogue.

Optimization of Synthetic Yields and Considerations for Scalability in Academic Settings

Optimizing the synthesis of this compound in a laboratory setting involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing reaction time and cost. For the reductive amination pathway, key variables include the choice of reducing agent, solvent, temperature, and reaction pH. researchgate.net

For instance, sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wide range of functional groups, but other reagents might offer higher yields or lower costs for a specific substrate. A screening of conditions, as illustrated in the hypothetical table below, is a standard practice in synthetic chemistry. nih.gov

Table 3: Hypothetical Optimization of Reductive Amination
EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH₄Methanol2565
2NaBH(OAc)₃Dichloroethane2588
3NaBH(OAc)₃Tetrahydrofuran2582
4H₂ (1 atm), Pd/CEthanol2592
5H₂ (1 atm), Pd/CEthanol5095

For scalability in an academic (i.e., gram-scale) setting, considerations include the cost and availability of starting materials, the safety of the reagents and reaction conditions (e.g., avoiding large-scale use of highly toxic reagents like sodium cyanoborohydride), and the ease of purification. Chromatographic purification may be suitable for small quantities, but for larger scales, crystallization of the product or its salt form is often a more practical and efficient method.

Advanced Spectroscopic and Spectrometric Elucidation Methodologies for Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of Butyl[1-(3-methylthiophen-2-yl)ethyl]amine can be constructed.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N) for Core Structure Confirmation

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the protons on the thiophene (B33073) ring, the ethylamine (B1201723) backbone, the N-butyl group, and the methyl substituent on the thiophene ring. The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns (multiplicity) are a result of spin-spin coupling with adjacent protons.

Expected ¹H NMR Data

Signal Chemical Shift (δ, ppm) (Estimated) Multiplicity Coupling Constant (J, Hz) (Estimated) Assignment
1 6.90 d 5.1 Thiophene H-5
2 6.75 d 5.1 Thiophene H-4
3 4.25 q 6.6 -CH(CH₃)-
4 2.60 m - -NH-CH₂-
5 2.20 s - Thiophene -CH₃
6 1.55 d 6.6 -CH(CH₃)-
7 1.40 m - -NH-CH₂-CH₂-
8 1.30 m - -CH₂-CH₂-CH₃
9 0.90 t 7.3 -CH₂-CH₃

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. Given the molecular structure, eleven distinct signals are expected, corresponding to each carbon atom in the thiophene ring, the ethyl and butyl chains, and the methyl group.

Expected ¹³C NMR Data

Signal Chemical Shift (δ, ppm) (Estimated) Assignment
1 141.5 Thiophene C-2
2 135.0 Thiophene C-3
3 128.8 Thiophene C-4
4 123.5 Thiophene C-5
5 55.0 -CH(CH₃)-
6 48.0 -NH-CH₂-
7 32.5 -NH-CH₂-CH₂-
8 21.0 -CH(CH₃)-
9 20.5 -CH₂-CH₂-CH₃
10 15.0 Thiophene -CH₃

¹⁵N NMR Spectroscopy: While less common in routine analysis, Nitrogen-15 (¹⁵N) NMR can directly probe the nitrogen atom. For a secondary amine like this compound, a single resonance is expected. The chemical shift for the nitrogen atom in this environment would typically fall within the range of δ -30 to -50 ppm relative to a standard like nitromethane.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

2D NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Key expected correlations include:

The two aromatic protons on the thiophene ring (H-4 and H-5).

The methine proton of the ethyl group [-CH(CH₃)-] with the methyl protons [-CH(CH₃)-] and the N-H proton.

Sequential correlations along the n-butyl chain: -NH-CH₂- ↔ -CH₂-CH₂- ↔ -CH₂-CH₃.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal at ~4.25 ppm would correlate with the carbon signal at ~55.0 ppm, confirming their assignment to the -CH- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Important HMBC correlations would include:

Correlations from the thiophene methyl protons (~2.20 ppm) to the C-3 (~135.0 ppm) and C-4 (~128.8 ppm) carbons of the thiophene ring.

Correlations from the ethyl methine proton (~4.25 ppm) to the C-2 (~141.5 ppm) and C-3 (~135.0 ppm) carbons of the thiophene ring, confirming the attachment point of the ethylamine chain.

Correlations from the protons of the N-butyl methylene (B1212753) group (~2.60 ppm) to the ethyl methine carbon (~55.0 ppm), confirming the N-butyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and preferred conformations. For this compound, NOESY could reveal spatial proximity between the protons of the ethyl side chain and the protons of the 3-methyl group on the thiophene ring, providing insight into the molecule's three-dimensional structure.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of the elements present.

Molecular Formula: C₁₁H₁₉NS

Calculated Exact Mass ([M+H]⁺): 198.1311

Expected HRMS Result: An experimental value closely matching the calculated mass (e.g., 198.1313) would unequivocally confirm the molecular formula C₁₁H₁₉NS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivatives

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comresearchgate.netjmchemsci.com It is an excellent method for assessing the purity of a volatile compound like this compound. A pure sample would yield a single dominant peak in the chromatogram.

The mass detector, typically operating in Electron Ionization (EI) mode, bombards the molecule with high-energy electrons, causing fragmentation. The resulting pattern is a reproducible fingerprint of the molecule. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Expected Key EI Fragmentation Ions

m/z (mass-to-charge ratio) Ion Structure (Proposed) Fragmentation Pathway
197 [C₁₁H₁₉NS]⁺˙ Molecular Ion (M⁺˙)
111 [C₆H₇S]⁺ Cleavage of the C-C bond between the ethyl group and the thiophene ring, forming the 3-methyl-2-thienylmethyl cation.
100 [C₆H₁₄N]⁺ Alpha-cleavage of the bond between the chiral carbon and the thiophene ring, forming the stable [CH(CH₃)=NHC₄H₉]⁺ iminium ion. This is often the base peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, ESI typically generates the protonated molecular ion, [M+H]⁺. For this compound, this would appear at an m/z of approximately 198.

Fragmentation in ESI is typically induced by colliding the isolated parent ion with an inert gas in a tandem mass spectrometer (MS/MS). This collision-induced dissociation (CID) often results in the loss of stable neutral molecules.

Parent Ion: [M+H]⁺ at m/z ≈ 198

Potential MS/MS Fragments:

m/z 142: Corresponds to the loss of a neutral butene molecule (C₄H₈, 56 Da) from the N-butyl group through a rearrangement process.

m/z 125: Corresponds to the loss of neutral butylamine (B146782) (C₄H₁₁N, 73 Da), leaving the protonated 1-(3-methylthiophen-2-yl)ethene ion.

This multi-faceted approach, combining various NMR and MS techniques, allows for a definitive and comprehensive structural characterization of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in this compound. The vibrational modes of the molecule can be predicted by examining its distinct structural components: the 3-methylthiophen-2-yl ring, the secondary amine, and the alkyl (ethyl and butyl) chains.

The secondary amine group (R₂NH) is characterized by a single, weak to medium N-H stretching vibration in the IR spectrum, typically appearing between 3350 and 3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The corresponding N-H bending (wagging) vibration is expected to produce a broad band in the 910-665 cm⁻¹ region. orgchemboulder.com The C-N stretching of the aliphatic amine is anticipated to show weak to medium bands in the 1250-1020 cm⁻¹ range. orgchemboulder.comaip.org

The substituted thiophene ring presents a more complex vibrational signature. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1550-1350 cm⁻¹ region. iosrjournals.org Furthermore, the C-S stretching mode within the thiophene ring is characteristically observed at lower wavenumbers, often around 850 and 650 cm⁻¹. iosrjournals.org

The alkyl portions of the molecule, the butyl and ethyl groups, contribute characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups are predicted to occur in the 2960-2850 cm⁻¹ range. The corresponding bending (scissoring for CH₂ and deformation for CH₃) vibrations are expected between 1470 and 1450 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-S modes of the thiophene ring are expected to produce strong signals, aiding in the structural confirmation. mdpi.com

Table 1: Predicted Vibrational Mode Assignments for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Secondary AmineN-H Stretch3350 - 3310Weak-MediumWeak
C-N Stretch1250 - 1020Weak-MediumMedium
N-H Wag910 - 665Strong, BroadWeak
Thiophene RingAromatic C-H Stretch~3100 - 3050MediumStrong
C=C Ring Stretch~1550 - 1350Medium-StrongStrong
C-S Stretch~850, ~650MediumStrong
Alkyl ChainsC-H Asymmetric/Symmetric Stretch2960 - 2850StrongStrong
CH₂ Scissoring~1465MediumMedium
CH₃ Deformation~1450, ~1375MediumMedium

Chiroptical Spectroscopic Methods for Stereochemical Analysis of this compound Enantiomers

The presence of a chiral center at the carbon atom bonded to the thiophene ring, the nitrogen atom, the ethyl group, and a hydrogen atom means that this compound can exist as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these non-superimposable mirror images.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. In this compound, the 3-methylthiophene (B123197) moiety serves as the primary chromophore.

When the chiral center is in close proximity to the thiophene ring, the electronic transitions of the ring become sensitive to the stereochemistry. This interaction is expected to give rise to a CD signal, known as a Cotton effect, in the wavelength region where the thiophene ring absorbs UV light. The two enantiomers will produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect of equal magnitude for the other. The sign and magnitude of the Cotton effect are determined by the absolute configuration of the chiral center. Therefore, CD spectroscopy is a powerful tool for the stereochemical analysis of this compound. nih.gov

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org ORD and CD are related phenomena, collectively known as the Cotton effect, and provide complementary information about a molecule's chirality. yale.edulibretexts.org

For this compound, the ORD curve is expected to show anomalous behavior in the region of the thiophene's electronic absorption. An optically active absorption band will result in a characteristic S-shaped curve, with a peak and a trough, centered near the absorption maximum. libretexts.org The shape of this curve is directly related to the CD spectrum. Away from the absorption band, the ORD curve will be a plain curve, where the optical rotation steadily increases or decreases with shorter wavelengths. wikipedia.org By analyzing the ORD curve, particularly the sign of the Cotton effect, the absolute configuration of the enantiomers can be inferred, often by comparison with structurally similar compounds of known configuration. zendy.io

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles. mdpi.com This would unambiguously establish the connectivity and the conformation of the molecule in the solid state. The conformational flexibility of the butyl and ethyl side chains is a key structural aspect that would be resolved. manchester.ac.uknih.gov

Crucially, for a chiral molecule crystallizing in a non-centrosymmetric space group, X-ray crystallography can determine the absolute configuration of the stereocenter. researchgate.net This is achieved through the analysis of anomalous dispersion effects. The resulting structural model provides an unequivocal assignment of the R or S configuration to the chiral center.

Computational and Theoretical Investigations into Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting molecular properties with high accuracy. mdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For Butyl[1-(3-methylthiophen-2-yl)ethyl]amine, DFT calculations, often employing basis sets like 6-311++G(d,p), are crucial for identifying the most stable three-dimensional arrangements, or conformations, of the molecule. nih.gov The process involves geometric optimization, where the molecule's energy is minimized by adjusting its bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the ethylamine (B1201723) side chain to the thiophene (B33073) ring and the bonds within the butyl group. By calculating the relative energies of various possible conformers, researchers can identify the global minimum energy structure—the most stable and thus most probable conformation of the molecule under standard conditions. These calculations also reveal the energy barriers between different conformations, providing insight into the molecule's flexibility. Studies on related thiophene derivatives have successfully used DFT to optimize geometries and correlate theoretical findings with experimental data. rsc.orgnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Population (%)
A (Anti) 180° 0.00 75.2
B (Gauche 1) 60° 1.25 14.3
C (Gauche 2) -60° 1.30 10.5

Note: This data is illustrative and represents typical results from a DFT conformational analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is generated from the results of quantum chemical calculations and is color-coded to represent different electrostatic potential values.

For this compound, the MEP analysis would likely highlight several key features:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are expected to be localized around the sulfur atom in the thiophene ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms attached to the nitrogen and the carbons of the aromatic ring.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for predicting how a molecule will behave in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is likely to be distributed over the electron-rich thiophene ring and the nitrogen atom, indicating these are the primary sites for oxidation or reaction with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is typically located over areas of the molecule that can best accommodate additional electron density.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise values for these orbital energies. mdpi.com

Table 2: Exemplary Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -5.85 Electron Donor Capability
LUMO -0.95 Electron Acceptor Capability
HOMO-LUMO Gap 4.90 Chemical Reactivity Index

Note: These values are representative for a thiophene derivative and obtained through DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a powerful tool to explore the conformational landscape and the influence of the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its trajectory over nanoseconds or microseconds. This approach allows for:

Conformational Sampling: MD can explore a wider range of conformations than static DFT calculations, revealing the dynamic equilibrium between different shapes the molecule adopts in solution.

Thermodynamic Properties: By analyzing the simulation trajectory, properties like the radius of gyration can be calculated, providing insights into the molecule's compactness and flexibility in a solvent. researchgate.net

In Silico Prediction of Potential Interaction Profiles with Model Systems

Understanding how a molecule might interact with biological macromolecules is a key aspect of medicinal chemistry. In silico techniques like molecular docking provide a means to predict these interactions with high efficiency.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex.

For this compound, docking studies could be performed against the active site of a model enzyme to elucidate potential mechanisms of interaction. The process involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound, optimized via DFT) and the target protein (often from a database like the Protein Data Bank).

Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). gyanvihar.orgnih.gov The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic interactions, which stabilize the ligand-receptor complex. mdpi.com

These studies can reveal which amino acid residues are critical for binding and provide a structural hypothesis for the molecule's potential biological activity, guiding the design of future experiments. rsc.orgnih.gov

Table 3: List of Compounds Mentioned

Compound Name

Pharmacophore Modeling Based on Structural Features for Research Tool Development

Pharmacophore modeling is a fundamental computational approach in medicinal chemistry and drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that describes the common features shared by a set of active molecules. These models are crucial in the design of new molecules with desired biological activities and for virtual screening to identify potential lead compounds from large chemical databases. researchgate.net

For this compound, a pharmacophore model can be developed based on its distinct structural components. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a recognized "privileged pharmacophore" in medicinal chemistry, known for its ability to interact with various biological targets. nih.goveprajournals.comderpharmachemica.com The molecule also contains a secondary amine, which can act as a hydrogen bond donor and, when protonated, as a positive ionizable feature. The alkyl groups (butyl and ethyl) and the methyl-substituted thiophene ring contribute hydrophobic and aromatic characteristics.

A hypothetical pharmacophore model for this compound would include the following key features, which are essential for its potential interactions with biological macromolecules and are instrumental in the development of research tools:

Aromatic Ring (AR): The 3-methylthiophene (B123197) group serves as an aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Positive Ionizable (PI): The secondary amine group is basic and can be protonated at physiological pH, forming a positive ion that can interact with negatively charged residues in a binding pocket.

Hydrogen Bond Donor (HBD): The N-H group of the secondary amine can act as a hydrogen bond donor.

Hydrophobic (HY): The n-butyl group, the ethyl substituent, and the methyl group on the thiophene ring create hydrophobic regions that can interact with nonpolar pockets of a target protein.

These features can be mapped onto a 3D model to define the spatial relationships between them, creating a query for virtual screening or a template for designing new compounds. The development of such a model is the first step in creating research tools to probe biological systems. For instance, by using this pharmacophore as a search query, researchers can screen large compound libraries to find other molecules that share these key features and may therefore have similar biological activities, potentially as modulators of monoamine transporters or other neurological targets. frontiersin.orgnih.gov

Below is an interactive table summarizing the potential pharmacophoric features of this compound.

Pharmacophoric FeatureStructural OriginPotential InteractionRole in Research Tool Development
Aromatic Ring (AR)3-methylthiophene ringπ-π stacking, hydrophobic interactionsCore scaffold for designing analogs and for virtual screening filters.
Positive Ionizable (PI)Secondary amineIonic bonds, electrostatic interactionsKey feature for targeting binding sites with acidic residues (e.g., aspartate, glutamate).
Hydrogen Bond Donor (HBD)N-H of the secondary amineHydrogen bonding with acceptor atoms (e.g., oxygen, nitrogen).Defines specific vector for interaction, enhancing binding selectivity.
Hydrophobic (HY)n-Butyl and ethyl chainsVan der Waals forces, hydrophobic interactionsModulates solubility and affinity for nonpolar pockets in target proteins.

Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data

The structural elucidation of a novel chemical compound is heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. numberanalytics.comstudypug.com Computational chemistry provides powerful tools to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm or refine the proposed structure. ethernet.edu.et Density Functional Theory (DFT) is a widely used quantum chemical method for accurately predicting NMR chemical shifts and IR vibrational frequencies of organic molecules. nih.goviosrjournals.orgresearchgate.net

For this compound, theoretical spectra can be calculated to serve as a benchmark for experimental findings. The process begins with the optimization of the molecule's 3D geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Following geometry optimization, NMR shielding tensors and vibrational frequencies are calculated at the same level of theory. youtube.com The calculated NMR shieldings are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net Calculated IR frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. iosrjournals.org

A comparison between the theoretically predicted and experimentally obtained spectra is a critical step in structural verification. researchgate.netresearchgate.netnih.gov A strong correlation between the calculated and observed data provides high confidence in the assigned structure. Discrepancies can point to incorrect structural assignments, the presence of different conformers, or solvent effects not accounted for in the calculation.

The following interactive tables present a hypothetical comparison between predicted and "experimental" spectroscopic data for this compound. The theoretical values are representative of what might be obtained from DFT calculations.

Table 1: Comparison of Hypothetical ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)"Experimental" Chemical Shift (δ, ppm)
Thiophene-H6.956.92
Thiophene-H6.806.78
CH-amine3.153.12
CH₂-butyl2.602.58
CH₃-thiophene2.252.23
CH₂-butyl1.451.43
CH₃-ethyl1.301.28
CH₂-butyl1.251.22
CH₃-butyl0.900.88

Table 2: Comparison of Hypothetical ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)"Experimental" Chemical Shift (δ, ppm)
Thiophene-C (quat.)141.0140.5
Thiophene-C (quat.)138.5138.1
Thiophene-CH127.0126.8
Thiophene-CH123.5123.2
CH-amine55.054.6
CH₂-butyl48.047.7
CH₂-butyl32.532.1
CH₃-ethyl23.022.7
CH₂-butyl20.520.2
CH₃-thiophene15.014.8
CH₃-butyl14.013.9

Table 3: Comparison of Hypothetical Key IR Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)"Experimental" Wavenumber (cm⁻¹)
N-H Stretch33503345
C-H Stretch (Aromatic)31053100
C-H Stretch (Aliphatic)2960-28702955-2865
C=C Stretch (Thiophene Ring)15301528
C-N Stretch11251120

This comparative analysis is invaluable not only for initial structure confirmation but also for more subtle stereochemical assignments and conformational analysis. researchgate.net

Mechanistic Studies and Structure Activity Relationships of Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine Analogues

Investigation of the Molecular Mechanisms Underlying the Interaction of Butyl[1-(3-methylthiophen-2-yl)ethyl]amine with Defined Biological Model Systems (In Vitro)

The in vitro evaluation of thiophene-based compounds is crucial for elucidating their mechanisms of action. Studies on various thiophene (B33073) derivatives suggest that they can interact with a range of biological targets and modulate cellular pathways.

Although direct binding data for this compound is not available, research on other thiophene derivatives indicates their potential to interact with specific protein targets. For instance, thiophene carboxamide scaffolds have been identified as potent inhibitors of enzymes like VEGFR-2, showcasing the ability of the thiophene moiety to anchor ligands within protein binding sites. nih.gov Molecular docking studies on other series of thiophene derivatives have shown that they can bind to the active sites of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov These interactions are often stabilized by the aromatic and electronic properties of the thiophene ring. nih.gov It is plausible that this compound could exhibit binding affinity for various enzymes or receptors, a hypothesis that warrants investigation through targeted in vitro binding assays using a panel of recombinant proteins.

The cellular permeability and subsequent subcellular distribution are key determinants of a compound's biological activity. Studies on other thiophene derivatives have demonstrated their efficient uptake by tumor cells. For example, fluorescence-labeled nanoparticles loaded with a thiophene derivative showed time-dependent increases in fluorescence intensity within HepG2 and SMMC-7721 cell lines, indicating successful cellular internalization. nih.govnih.gov The introduction of a thiophene moiety into certain molecular structures has been shown to improve the cellular uptake of the resulting compounds. rsc.org The lipophilic character of the butyl group and the thiophene ring in this compound would likely favor its passage across the cell membrane. The subcellular localization would then depend on the specific physicochemical properties of the molecule and its interactions with intracellular components.

Thiophene-containing molecules have been shown to modulate a variety of biochemical pathways in non-clinical assays. For example, certain thiophene derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in in vitro models. nih.gov Some derivatives can also induce apoptosis in cancer cell lines through the generation of reactive oxygen species and depolarization of the mitochondrial membrane. plos.orgresearchgate.net The specific pathways modulated by this compound would depend on its specific cellular targets. Given the structural similarities to other bioactive thiophene compounds, it could potentially influence signaling pathways related to inflammation or cell proliferation.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For thiophene-containing compounds, the thiophene ring itself is often a critical pharmacophoric element, acting as a bio-isosteric replacement for a phenyl ring and participating in key interactions with receptors. nih.gov In a study of thiazole (B1198619) and thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors, a pharmacophore model (AADRR) was developed which included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov For the this compound scaffold, the key pharmacophoric elements are likely to include:

The Thiophene Ring: The sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking or hydrophobic interactions. The methyl group at the 3-position can also influence steric and electronic properties.

The Ethylamine (B1201723) Side Chain: The nitrogen atom is a key basic center and can act as a hydrogen bond donor or acceptor, as well as form ionic interactions at physiological pH.

The spatial arrangement of these features would be critical for defining the molecule's interaction with its biological target.

Systematic Exploration of Structure-Activity Relationships (SAR) through Analog Synthesis and Evaluation

Systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry for optimizing activity and understanding its interaction with the biological target.

While specific SAR studies on the butyl chain of this compound are not available, general principles from other classes of bioactive amines can be informative. The length, branching, and substitution of the N-alkyl group can significantly impact activity. For instance, in a series of phenethylamine (B48288) derivatives, the nature of the substituent on the nitrogen atom influenced the binding affinity to the 5-HT2A receptor. biomolther.org

A hypothetical SAR study on the butyl chain of this compound could explore the following modifications:

Chain Length: Varying the alkyl chain length (e.g., from methyl to hexyl) would modulate lipophilicity, which could affect both target binding and cell permeability.

Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) could probe the steric requirements of the binding pocket.

Cyclization: Incorporating the butyl group into a cyclic structure (e.g., cyclohexyl) could restrict conformational flexibility and potentially enhance binding affinity.

Introduction of Functional Groups: Adding polar functional groups (e.g., hydroxyl, ether) to the butyl chain could introduce new hydrogen bonding opportunities and alter solubility.

The following table illustrates a hypothetical set of analogues and the expected impact on research activity based on general medicinal chemistry principles.

Modification of Butyl Chain Rationale Predicted Impact on Activity
Shortening the chain (e.g., ethyl)Decrease lipophilicityMay decrease binding affinity if hydrophobic interactions are critical.
Lengthening the chain (e.g., hexyl)Increase lipophilicityCould enhance binding to a hydrophobic pocket, but may also increase non-specific binding and affect solubility.
Branching (e.g., isobutyl)Introduce steric bulkMay increase or decrease activity depending on the shape of the binding site.
Cyclization (e.g., cyclopentyl)Restrict conformationCould lead to a more favorable binding entropy and increased potency if the bound conformation is matched.

These predictions would need to be validated through the synthesis and biological evaluation of the corresponding analogues.

Effects of Substitutions and Transformations on the Thiophene Ring on Research Activity

The thiophene ring is a crucial pharmacophore in many biologically active compounds, and modifications to this ring system can significantly impact the research activity of this compound analogues. The nature and position of substituents on the thiophene ring can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The presence of a methyl group at the 3-position of the thiophene ring, as seen in the parent compound, is a key structural feature. Research on related compounds, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, has highlighted the importance of the bis(3-methylthiophen-2-yl)methane fragment for anticonvulsant activity and its role in facilitating penetration of the blood-brain barrier. nih.gov This suggests that the 3-methyl group in this compound analogues could be crucial for their neurological activity profiles. nih.gov

Structure-activity relationship (SAR) studies on various thiophene-containing compounds have demonstrated that the introduction of different substituents can modulate biological activity. For instance, in a series of 2-aminothiophene derivatives, the nature of the substituent at the 3-position was found to be a determinant of antileishmanial activity. mdpi.com An increase in activity was observed when a 3-carbonitrile group was replaced by a 3-carboxylate substituent. mdpi.com Furthermore, the size of an alkyl ester at this position also influenced activity, with an ethyl ester showing more pronounced effects than a tert-butyl ester, indicating potential steric limitations within the biological target's binding site. mdpi.com

In another study on thiophene-2-carboxamide derivatives, substitutions on the thiophene ring were shown to affect their antioxidant and antibacterial properties. nih.gov Specifically, a 3-amino group on the thiophene ring was associated with the highest antioxidant activity, while a methoxy-substituted 3-amino analogue displayed excellent antibacterial activity against several bacterial strains. nih.gov These findings underscore the principle that even minor modifications to the thiophene ring can lead to significant changes in biological activity. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the reactivity and binding affinity of the thiophene moiety. nih.gov

The following table summarizes the observed effects of different substituents on the thiophene ring in analogous compound series.

Analogue Series Substituent on Thiophene Ring Observed Effect on Activity
2-Aminothiophene Derivatives3-CarboxylateIncreased antileishmanial activity compared to 3-carbonitrile. mdpi.com
2-Aminothiophene Derivatives3-Ethyl-esterMore potent antileishmanial activity than 3-tert-butyl-ester. mdpi.com
Thiophene-2-carboxamide Derivatives3-AminoHighest antioxidant activity in the series. nih.gov
Thiophene-2-carboxamide Derivatives3-Amino (with methoxy (B1213986) substituent)Potent antibacterial activity. nih.gov

These examples from related thiophene-containing compounds strongly suggest that the research activity of this compound analogues could be finely tuned through systematic substitution on the thiophene ring. Further investigation into the effects of various substituents at different positions of the thiophene ring is warranted to establish a comprehensive SAR for this class of compounds.

Stereochemical Influences on Activity Profiles (Enantiomeric Purity and Absolute Configuration)

The presence of a chiral center at the ethylamine side chain of this compound means that the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors, which are themselves chiral.

While specific studies on the differential activity of the enantiomers of this compound were not identified in the reviewed literature, the importance of stereochemistry has been demonstrated in numerous analogous compounds. For instance, the stereoselective synthesis of biologically active molecules is a major focus in drug discovery, aiming to produce the more potent and safer enantiomer. nih.gov The separation and individual testing of enantiomers are critical steps in the preclinical evaluation of any chiral compound.

The differential activity of enantiomers often arises from the "three-point interaction" model, where one enantiomer can achieve a more optimal binding orientation with its biological target than the other. This can lead to differences in binding affinity, efficacy, and duration of action. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, is essential for the isolation and analysis of individual enantiomers. researchgate.net Such methods allow for the determination of enantiomeric purity and are crucial for studying the stereoselective properties of chiral compounds.

The following table illustrates hypothetical differences in activity profiles between enantiomers, based on common observations in medicinal chemistry.

Property (R)-Enantiomer (S)-Enantiomer Rationale for Potential Differences
Receptor Binding Affinity HighLowOne enantiomer may fit the chiral binding site of the receptor more effectively.
Enzyme Inhibition PotentWeakThe active site of an enzyme is chiral, leading to stereospecific inhibition.
Metabolic Stability More stableLess stableMetabolic enzymes can exhibit stereoselectivity in their action.
Off-target Effects MinimalSignificantOne enantiomer may interact with other biological targets, leading to side effects.

Given the chiral nature of this compound, it is imperative that future research focuses on the stereoselective synthesis or chiral resolution of its enantiomers. Subsequent evaluation of the individual enantiomers for their biological activity will be crucial for a complete understanding of their structure-activity relationships and for identifying the eutomer (the more active enantiomer).

Kinetic and Thermodynamic Characterization of Molecular Interactions (e.g., Enzyme Inhibition Kinetics)

To fully understand the mechanism of action of this compound analogues, it is essential to characterize the kinetic and thermodynamic parameters of their interactions with biological targets, such as enzymes or receptors. Such studies provide quantitative insights into the binding affinity, the rates of association and dissociation, and the thermodynamic driving forces of these molecular interactions.

Enzyme inhibition kinetics are fundamental in drug discovery for quantifying the potency of an inhibitor. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov The Ki, on the other hand, is a thermodynamic measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration in competitive inhibition. semanticscholar.orgsigmaaldrich.com Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be elucidated through kinetic studies, providing valuable information about the inhibitor's mechanism of action. nih.gov

For example, in a study of thiophene sulfonamide derivatives as potential enzyme inhibitors, molecular docking was used to predict binding affinities, which were then correlated with experimental data. nih.gov Such computational approaches, combined with experimental kinetic studies, can provide a detailed picture of the ligand-protein interactions.

The thermodynamic characterization of binding events provides a deeper understanding of the forces driving the interaction. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (Ka, which is the reciprocal of the dissociation constant, Kd). These parameters reveal whether the binding is enthalpically driven (due to favorable interactions like hydrogen bonds and van der Waals forces) or entropically driven (often due to the release of water molecules from the binding interface, known as the hydrophobic effect). nist.gov

The following table provides a hypothetical example of kinetic and thermodynamic data that could be obtained for a series of this compound analogues interacting with a target enzyme.

Analogue IC50 (µM) Ki (µM) Mode of Inhibition ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol)
Analogue A1.50.8Competitive-8.3-5.2-3.1
Analogue B5.22.9Competitive-7.5-2.1-5.4
Analogue C0.80.4Mixed-8.7-6.8-1.9

In this hypothetical table, Analogue C is the most potent inhibitor with the lowest IC50 and Ki values. The thermodynamic data suggests that the binding of Analogue C is primarily driven by favorable enthalpic contributions, indicative of strong specific interactions with the target. In contrast, the binding of Analogue B is more entropically driven.

A thorough kinetic and thermodynamic characterization of this compound analogues is a critical step in elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Advanced Analytical Methodologies for Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine in Complex Research Matrices

Development and Validation of Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental to the analysis of Butyl[1-(3-methylthiophen-2-yl)ethyl]amine, enabling its separation from impurities, related compounds, and complex matrix components. The validation of these techniques ensures the reliability, accuracy, and precision of the generated data.

High-Performance Liquid Chromatography (HPLC) Methodologies (Achiral and Chiral)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Both achiral (reverse-phase) and chiral HPLC methods are critical for comprehensive analysis.

Achiral Analysis: Reverse-phase HPLC (RP-HPLC) is the primary mode for purity assessment and quantification. The basic nature of the amine necessitates the use of mobile phase additives to ensure good peak shape and prevent interactions with residual silanols on the stationary phase.

Stationary Phase: C18 columns are widely used due to their hydrophobicity, providing good retention for the butyl and methylthiophene groups.

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and water. To mitigate peak tailing, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This protonates the amine, improving its interaction with the stationary phase and leading to symmetrical peaks.

Detection: UV detection is suitable due to the presence of the thiophene (B33073) chromophore. The detection wavelength is typically set around the absorbance maximum of the thiophene ring system.

Interactive Table 1: Representative Achiral RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 minutes

Chiral Analysis: As this compound possesses a stereocenter, the separation of its enantiomers is crucial. Chiral HPLC is employed for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amines. nih.govresearchgate.netyakhak.orgresearchgate.net

Stationary Phase: Columns such as Chiralpak® IA or Chiralcel® OD-H, which are based on amylose or cellulose derivatives, are commonly used. researchgate.net

Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are employed. Basic additives like diethylamine or butylamine (B146782) are often required in normal-phase mode to improve peak shape and resolution by competing with the analyte for active sites on the stationary phase. nih.gov

Interactive Table 2: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 235 nm
Injection Volume 10 µL
Expected Resolution (Rs) >1.5

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility and polar nature of the primary amine group in this compound, direct analysis by GC is challenging and can lead to poor peak shape and low response. thermofisher.com Therefore, derivatization is a necessary step to increase volatility and thermal stability. iu.eduresearchgate.net

Derivatization: Acylation with reagents such as trifluoroacetic anhydride (TFAA) is a common strategy. iu.eduresearchgate.net The TFAA reacts with the amine to form a stable, volatile trifluoroacetyl derivative. This process masks the polar amine group, reducing column interactions and improving chromatographic performance. researchgate.net

Stationary Phase: A non-polar or medium-polarity column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is typically used for the separation of these derivatives. keikaventures.com

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for the derivatized compound.

Interactive Table 3: Representative GC-FID Method Parameters for Derivatized Amine

ParameterCondition
Derivatization Reagent Trifluoroacetic Anhydride (TFAA)
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. wiley.comnih.gov SFC is particularly well-suited for the separation of primary and secondary amines. wiley.comresearchgate.net

Mobile Phase: SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol.

Stationary Phase: Polysaccharide-based CSPs are widely used in SFC. nih.gov More recently, crown ether-based CSPs, such as Crownpak® CR-I(+), have shown exceptional success in resolving primary amines, often with superior performance compared to polysaccharide phases. wiley.comnih.govresearchgate.net For crown ether columns, an acidic additive (e.g., TFA) is typically required in the modifier, whereas polysaccharide columns often perform better with a basic additive. wiley.com

Detection: UV detection is standard, and SFC can be readily coupled with mass spectrometry.

Interactive Table 4: Representative Chiral SFC Method Parameters

ParameterCondition
Column Crownpak® CR-I(+), 3.0 x 150 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% TFA
Gradient 5% to 40% Methanol with 0.1% TFA over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 235 nm

Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for the analysis of this compound in complex biological and environmental matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level analytes in complex matrices. Its high selectivity and sensitivity allow for the detection and quantification of this compound at trace concentrations.

Chromatography: A fast LC gradient using a C18 column is typically employed to separate the analyte from matrix components.

Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for amines, as they are readily protonated to form [M+H]⁺ ions.

Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. researchgate.netresearchgate.net In MRM, a specific precursor ion (the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, minimizing interference from co-eluting matrix components.

Interactive Table 5: Representative LC-MS/MS (MRM) Parameters

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 198.1 (Calculated for [C₁₁H₁₉NS+H]⁺)
Product Ion (Q3) Hypothetical m/z 111.0 (Fragment corresponding to the methyl-thiophene ethyl moiety)
Collision Energy Optimized for maximum product ion intensity (e.g., 15-25 eV)

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Non-Human Research Models

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and profiling metabolites of xenobiotics in non-human research models. The combination of high-resolution chromatographic separation with the structural information provided by mass spectrometry allows for the tentative identification of metabolic products.

Sample Preparation: Biological samples (e.g., urine, plasma, tissue homogenates) require extensive cleanup and extraction, often using liquid-liquid or solid-phase extraction.

Derivatization: As with GC-FID, derivatization is essential. For metabolite profiling, silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylation (e.g., TFAA) is performed to make potential metabolites (which may contain hydroxyl, carboxyl, or amino groups) volatile and amenable to GC analysis. thermofisher.comnih.gov

GC Separation: A capillary column with a non-polar stationary phase is used to separate the derivatized metabolites.

Mass Spectrometry: Electron Ionization (EI) is typically used, which generates reproducible fragmentation patterns. These fragmentation patterns serve as fingerprints that can be compared to mass spectral libraries or interpreted to elucidate the structure of unknown metabolites. For example, the fragmentation of the TFA derivative would likely involve α-cleavage at the nitrogen, providing characteristic ions. researchgate.net The fragmentation of a trimethylsilyl (TMS) derivative would also follow predictable pathways, aiding in structural confirmation. nih.gov

Interactive Table 6: Representative GC-MS Parameters for Metabolite Profiling

ParameterSetting
Derivatization Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Oven Program 70 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600
Data Analysis Comparison of fragmentation patterns with spectral libraries and known fragmentation rules for TMS-derivatized compounds. nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive molecules such as this compound. The presence of both a secondary amine and a thiophene moiety suggests that this compound is amenable to electrochemical detection, primarily through oxidation reactions.

Voltammetric Analysis:

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a glassy carbon electrode (GCE) are principal techniques for the electrochemical analysis of this compound. As a secondary aliphatic amine, this compound is expected to undergo an irreversible oxidation at the electrode surface. This oxidation process typically involves the nitrogen atom's lone pair of electrons. The thiophene ring, being an electron-rich aromatic system, is also susceptible to oxidation at higher potentials.

The electrochemical behavior can be influenced by the pH of the supporting electrolyte. In acidic media, the amine group will be protonated, which can affect its oxidation potential. Therefore, optimization of the pH is a critical step in method development to achieve optimal sensitivity and selectivity.

A hypothetical study using DPV could yield a linear relationship between the peak current and the concentration of this compound over a specific range. The limit of detection (LOD) and limit of quantification (LOQ) would be determined based on the signal-to-noise ratio.

Interactive Data Table: Hypothetical Voltammetric Parameters

ParameterValueConditions
Working ElectrodeGlassy Carbon-
Reference ElectrodeAg/AgCl-
Supporting Electrolyte0.1 M Phosphate BufferpH 7.0
TechniqueDifferential Pulse Voltammetry-
Potential Range0.0 to +1.5 V-
Oxidation Peak PotentialApprox. +0.9 Vvs. Ag/AgCl
Linear Range1 µM - 100 µM-
Limit of Detection (LOD)0.3 µMS/N = 3
Limit of Quantification (LOQ)1 µMS/N = 10

These electrochemical methods provide a valuable tool for the rapid quantification of this compound in research samples, complementing traditional chromatographic techniques.

Quality Control and Impurity Profiling in Research Material Production

Ensuring the purity of research materials is critical for the validity and reproducibility of scientific studies. A thorough quality control process, including impurity profiling, is therefore essential during the synthesis of this compound. Impurities can arise from starting materials, intermediates, by-products, and degradation products.

A common synthetic route to this compound is the reductive amination of 2-acetyl-3-methylthiophene with butylamine. Based on this synthesis, a profile of potential impurities can be predicted.

Potential Impurities:

Starting Materials: Unreacted 2-acetyl-3-methylthiophene and butylamine.

Intermediates: The corresponding imine formed between 2-acetyl-3-methylthiophene and butylamine.

By-products: Products resulting from side reactions, such as the self-condensation of the starting ketone or over-alkylation of the amine.

Reagent-related Impurities: Residual reducing agents (e.g., sodium borohydride (B1222165) and its by-products) and solvents used in the synthesis and purification steps.

Analytical Techniques for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. A reversed-phase method with UV detection is often suitable. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and some starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities that have been isolated.

Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of impurities.

Interactive Data Table: Potential Impurities and their Monitoring

Impurity NameTypePotential Analytical Method
2-acetyl-3-methylthiopheneStarting MaterialHPLC, GC-MS
ButylamineStarting MaterialGC-MS, HPLC (with derivatization)
N-(1-(3-methylthiophen-2-yl)ethylidene)butan-1-amineIntermediateHPLC-MS
DibutylamineBy-productGC-MS
Residual Solvents (e.g., Methanol, Toluene)Reagent-relatedGC-MS

A robust quality control strategy will establish acceptance criteria for each potential impurity based on the requirements of the research application. This ensures that the produced this compound is of sufficient purity and that its impurity profile is well-characterized.

Emerging Research Applications and Future Directions for Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine in Chemical Biology and Materials Science

Butyl[1-(3-methylthiophen-2-yl)ethyl]amine as a Chiral Building Block in Asymmetric Synthesis and Catalyst Development

Chiral amines are fundamental components in asymmetric synthesis, serving as catalysts, ligands, or starting materials for more complex chiral molecules. acs.orgtandfonline.com The structure of this compound, featuring a stereocenter adjacent to both the thiophene (B33073) ring and the amine nitrogen, makes it a valuable candidate as a chiral building block.

The thiophene moiety, a sulfur-containing heterocycle, can influence the steric and electronic properties of a catalyst, potentially leading to unique reactivity and selectivity. iaea.org Chiral ligands derived from thiophene have been successfully used in various metal-catalyzed asymmetric reactions. For instance, new Schiff base ligands derived from thiophene derivatives form vanadium complexes that catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. iaea.org Similarly, C₂-symmetric chiral ligands based on 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and used in copper-catalyzed Friedel–Crafts alkylations, achieving good yields and enantioselectivity. nih.gov

Given these precedents, this compound could be derivatized to form novel ligands for transition metal catalysts. The combination of the chiral center and the thiophene ring could lead to catalysts with novel applications in asymmetric synthesis.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Thiophene-Based Chiral Ligands This table is interactive. You can sort and filter the data.

Reaction Type Metal Catalyst Ligand Type Achieved Enantioselectivity (ee) Reference
Sulfide Oxidation Vanadium Thiophene-derived Schiff Base Up to 79% iaea.org
Friedel-Crafts Alkylation Copper(II) Bis(oxazolinyl)thiophene Up to 81% nih.gov
Henry Reaction Copper(II) Thiophene-based Amino Alcohol Up to 96% researchgate.net

Exploration of this compound and Analogues as Molecular Probes for Mechanistic Research in Chemical Biology

Molecular probes are essential tools for interrogating biological systems. nih.govnih.gov Thiophene-based compounds are of particular interest due to their unique photophysical properties, which can be tuned through chemical modification. nih.govresearchgate.net The thiophene ring is a key component in various fluorescent dyes and probes. nih.govnih.gov

Researchers have developed thiophene-based fluorescent probes with high selectivity for lysosomes in living cells, demonstrating low cytotoxicity and high photostability. nih.gov Other studies have synthesized thiophene-based organic dyes with large Stokes shifts for detecting NAD(P)H in live cells, allowing for the monitoring of changes in cellular metabolism. nih.govrsc.org The functionalization of the thiophene core allows for the fine-tuning of the probe's properties, including its target specificity and fluorescent output.

Analogues of this compound could be functionalized with fluorophores or other reporter groups to create novel molecular probes. The amine group provides a convenient handle for chemical modification, while the lipophilic butyl group and the thiophene ring could influence the probe's cellular uptake and localization. Such probes could be used to study a variety of biological processes, from enzyme activity to cellular imaging.

Potential for this compound Derivatives in Advanced Functional Materials (e.g., Polymer Chemistry, Sensors)

Thiophene and its derivatives are cornerstone materials in the field of organic electronics, particularly in the synthesis of conducting polymers like polythiophene. nus.edu.sgresearchgate.net These materials have applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). researchgate.net The properties of thiophene-based polymers can be readily modified by introducing functional groups onto the thiophene ring. nih.gov

The amine functionality in this compound offers a route to incorporate this molecule into polymer chains, either as a monomer or as a functional pendant group. For example, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. nih.govresearchgate.net The aldehyde group in these polymers can be easily modified, for instance, by cross-linking with diamines to form insoluble films or by grafting other functional molecules. nih.govresearchgate.net Similarly, the amine group of this compound could be used to create novel thiophene-based polymers with tailored properties for applications in sensors or other advanced materials.

Application in Chemical Catalysis as a Ligand or Organocatalyst

Beyond their use as ligands in metal-catalyzed reactions, chiral amines can also function as organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates. rsc.orgresearchgate.net Chiral (thio)urea derivatives, often incorporating a chiral amine scaffold, have proven to be highly effective organocatalysts for a range of asymmetric transformations. researchgate.netzendy.ionih.gov

The structure of this compound is well-suited for its development into a novel organocatalyst. The secondary amine can participate in enamine or iminium catalysis, while the chiral center can induce stereoselectivity. The thiophene and butyl groups would provide a specific steric environment around the catalytic center, which could be advantageous for certain reactions. By incorporating a hydrogen-bond-donating moiety, such as a thiourea (B124793) group, onto the thiophene ring, it may be possible to create a bifunctional organocatalyst capable of activating both the nucleophile and the electrophile in a reaction.

Unexplored Reactivity and Transformation Pathways of this compound

The reactivity of this compound itself remains largely unexplored. The presence of a secondary amine suggests that it can undergo a variety of chemical transformations. A common reaction of secondary amines is N-alkylation, where the hydrogen on the nitrogen is replaced by an alkyl group. libretexts.org This reaction could be used to synthesize a library of tertiary amine derivatives with diverse functionalities.

Furthermore, the thiophene ring can undergo electrophilic substitution reactions, although the presence of the alkylamine side chain will influence the regioselectivity of these reactions. The combination of the amine and the thiophene ring offers opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. A systematic study of the reactivity of this compound could uncover new synthetic methodologies and lead to the discovery of compounds with interesting properties.

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Optimizing Synthesis of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. mdpi.comencyclopedia.pub These computational methods can be used to predict the properties of molecules, optimize reaction conditions, and even design new synthetic routes. researchgate.netnih.govresearchgate.netresearchgate.net

For a relatively unexplored compound like this compound, AI and ML could be particularly valuable. Machine learning models have been successfully used to predict the thermophysical properties of thiophene derivatives based on their molecular structure. researchgate.net Similar models could be developed to predict the catalytic activity, photophysical properties, or biological activity of analogues of this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,5-bis(imidazolinyl)thiophene
2,5-bis(oxazolinyl)thiophene

Conclusions and Future Research Trajectories in the Academic Study of Butyl 1 3 Methylthiophen 2 Yl Ethyl Amine

Summary of Key Academic Contributions and Discoveries

Direct academic contributions and discoveries concerning Butyl[1-(3-methylthiophen-2-yl)ethyl]amine are not extensively documented in publicly accessible literature. However, its core structure, the 2-aminothiophene moiety, is a central focus in numerous studies. Thiophene (B33073) derivatives are recognized as a significant class of heterocyclic compounds with a wide array of applications. nih.gov

Academically, the thiophene ring is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties. nih.govijpbs.comresearchgate.netnih.gov The incorporation of the 2-aminothiophene scaffold is a common strategy in the design of novel therapeutic agents. researchgate.netnih.gov For instance, compounds from the 2-aminothiophene family are investigated as promising selective inhibitors and modulators for various biological targets. researchgate.netnih.gov

In the realm of materials science, thiophene-based materials are the subject of intense interdisciplinary research, finding use as semiconductors, in organic light-emitting diodes (OLEDs), and as fluorescent compounds for the detection of biopolymers. nih.govresearchgate.netbohrium.com The inherent electronic properties of the thiophene ring make it an attractive building block for functional organic materials. nih.gov Therefore, the primary academic contribution is the establishment of the broader family of aminothiophenes as a high-potential area of research, providing a strong rationale for the detailed investigation of specific analogues like this compound.

Identification of Gaps and Unaddressed Questions in the Fundamental Chemistry of the Compound

Given the nascent stage of research on this compound, a significant number of fundamental chemical questions remain unaddressed. The primary gap is the lack of a comprehensive characterization of its physicochemical and spectroscopic properties.

Key Unaddressed Questions:

Spectroscopic and Structural Data: While basic predictions can be made, detailed experimental data from advanced NMR (e.g., 2D-NMR), IR, and high-resolution mass spectrometry are needed for unambiguous structural confirmation. Furthermore, its solid-state structure, which could be determined by X-ray crystallography, is unknown.

Chemical Reactivity: The reactivity profile of the compound has not been systematically studied. Thiophene rings readily undergo electrophilic aromatic substitution, but how the N-butyl-1-ethylamino substituent influences the regioselectivity and reactivity of the 3-methylthiophene (B123197) core is an open question. nih.govquizgecko.com Mechanistic studies on its oxidation, which could occur at the sulfur atom to form an S-oxide or on the ring itself, are also absent. researchgate.netwikipedia.org

Physicochemical Properties: Fundamental parameters such as pKa, logP, aqueous solubility, and thermal stability have not been experimentally determined. These values are critical for any potential application, from medicinal chemistry to materials science.

Conformational Analysis: The conformational flexibility of the butyl and ethylamine (B1201723) side chains and their preferred orientation relative to the thiophene ring have not been investigated. These conformational preferences can significantly impact biological activity and material properties.

PropertyStatusSignificance
Detailed Spectroscopic Profile (NMR, IR, MS)UnreportedFundamental for structural confirmation and quality control.
Single Crystal X-ray StructureUnknownProvides definitive 3D structure and intermolecular interaction data.
Reactivity in Electrophilic SubstitutionUnexploredKey to understanding its synthetic utility and stability.
Oxidation Pathways and ProductsUnexploredImportant for metabolic stability and material degradation studies. researchgate.netwikipedia.org
Experimental pKa, logP, SolubilityUndeterminedCrucial for predicting pharmacokinetic behavior and processability.
Conformational Isomers and Energy ProfileUnstudiedInfluences receptor binding and molecular packing.

Proposed Avenues for Synthesis of Novel Analogues with Tailored Research Properties

The synthesis of novel analogues of this compound represents a fertile ground for academic exploration. Established synthetic methodologies for thiophene derivatives, such as the Gewald aminothiophene synthesis, provide a robust starting point. ijpbs.commdpi.com Further modifications can be achieved through various cross-coupling reactions to functionalize the thiophene ring. nih.gov

Proposed Synthetic Modifications:

Variation of the N-Alkyl Substituent: The butyl group on the amine can be replaced with a variety of linear, branched, cyclic, or aromatic moieties. This would modulate the compound's lipophilicity and steric profile, which is a classic strategy in medicinal chemistry to improve target affinity and selectivity.

Modification of the Thiophene Core: The methyl group at the 3-position can be replaced with other functional groups (e.g., halogens, electron-withdrawing or electron-donating groups) to tune the electronic properties of the thiophene ring. Such modifications are known to influence the biological activity of related compounds. researchgate.net

Alteration of the Ethylamine Linker: The length of the alkyl chain connecting the amine to the thiophene ring can be varied. Introducing chirality at the benzylic-like position could lead to stereoisomers with different biological activities, enabling structure-activity relationship (SAR) studies.

Analogue ClassProposed ModificationPotential Research Properties/Applications
N-Cycloalkyl AnaloguesReplace n-butyl with cyclohexyl or cyclopentyl.Investigate the effect of restricted conformation on receptor binding.
N-Aryl AnaloguesReplace n-butyl with a phenyl or substituted phenyl group.Explore π-π stacking interactions and potential for enhanced electronic properties.
Thiophene Core HalogenationIntroduce Br or Cl at the C5 position of the thiophene ring.Study the impact on antifungal or antibacterial activity, as halogens can enhance potency. researchgate.net
Homologue SeriesVary the linker from ethyl to propyl or butyl.Elucidate the optimal distance between the amine and the aromatic core for biological targets.
Chiral VariantsSynthesize pure (R)- and (S)-enantiomers.Determine stereospecific interactions in biological systems.

Development of Advanced Methodologies for Deeper Mechanistic Elucidation in Model Systems

To move beyond a superficial understanding, the application of advanced analytical and computational methodologies is essential. These techniques can provide profound insights into the compound's behavior at a molecular level.

Advanced Analytical Techniques: For comprehensive structural characterization, techniques such as ultrahigh-resolution mass spectrometry (UHRMS) can be employed. acs.org To study potential applications in complex matrices, highly sensitive and selective detectors like the Sulfur Chemiluminescence Detector (SCD) would be invaluable for trace analysis. shimadzu.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the compound's electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices, offering a theoretical rationale for its chemical behavior. researchgate.netrsc.orgnih.gov Molecular docking simulations can be performed to screen for potential biological targets and predict binding modes, guiding experimental work in drug discovery. rsc.org Furthermore, quantum chemical methods can elucidate the mechanisms of potential reactions, such as oxidation, by mapping the potential energy surfaces. researchgate.net Hirshfeld surface analysis could be used to investigate intermolecular interactions if a crystal structure is obtained. nih.govresearchgate.net

Potential for Cross-Disciplinary Research Collaborations for Enhanced Understanding

The multifaceted nature of the thiophene scaffold inherently invites cross-disciplinary collaboration to fully explore the potential of this compound.

Chemistry and Pharmacology/Medicine: Collaboration between synthetic chemists and pharmacologists is crucial for a systematic design, synthesis, and biological evaluation of novel analogues. researchgate.netnih.gov Screening these compounds against various cell lines and pathogens could uncover potential leads for new therapeutics. nih.gov

Chemistry and Materials Science: The electronic properties of the thiophene ring suggest that collaborations with materials scientists could be fruitful. researchgate.net Research could focus on the synthesis of oligomers or polymers derived from the compound to investigate their conductive, optical, or sensing properties for applications in organic electronics. nih.govbohrium.com

Experimental and Computational Chemistry: A strong synergy between experimentalists and computational chemists would accelerate research. researchgate.netrsc.org Theoretical predictions can guide synthetic efforts and help interpret experimental results, leading to a more rational design of second-generation compounds with improved properties.

Chemistry and Environmental Science: Understanding the metabolic fate of thiophene-containing compounds is important for their development as drugs or materials. femaflavor.org Collaborations with environmental scientists and toxicologists could address the biotransformation, persistence, and potential ecological impact of this class of molecules.

By pursuing these integrated research trajectories, the academic community can systematically build a comprehensive understanding of this compound, moving it from a chemical curiosity to a well-characterized compound with potential applications across multiple scientific disciplines.

Q & A

Basic: What synthetic methodologies are effective for preparing Butyl[1-(3-methylthiophen-2-yl)ethyl]amine?

Answer:
A common approach involves alkylation of a thiophene-derived amine precursor. For example, reductive amination between 3-methylthiophene-2-carbaldehyde and butylamine under hydrogenation conditions (e.g., NaBH4 or catalytic hydrogenation) can yield the target compound. Protecting group strategies, such as using trityl groups for ammonia equivalents (e.g., tritylamine in phosphonate synthesis ), may stabilize intermediates. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
  • Catalyst optimization : Palladium or nickel catalysts enhance cross-coupling reactions involving thiophene moieties.
  • Workup protocols : Acid-base extraction is critical to isolate the amine from unreacted starting materials.

Basic: What safety precautions are essential when handling this compound?

Answer:
This compound likely shares hazards with structurally similar amines (e.g., acute toxicity via inhalation/dermal exposure ). Essential precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : In airtight containers under inert gas (N2/Ar) to prevent oxidation .
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: How can contradictions in NMR data for structural confirmation be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Methodological solutions include:

  • Variable-temperature NMR : Resolve overlapping peaks by cooling to slow conformational exchange .
  • 2D experiments (HSQC, HMBC) : Confirm connectivity between thiophene protons and adjacent carbons .
  • Isotopic labeling : Introduce deuterium at the butyl chain to simplify splitting patterns .
  • Comparative analysis : Cross-check with computational predictions (e.g., DFT-calculated chemical shifts) .

Advanced: What strategies optimize reaction yields in thiophene-containing amine syntheses?

Answer:

  • Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency between thiophene and alkylamine groups .
  • Inert atmosphere : Schlenk-line techniques prevent amine oxidation during reflux .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for time-sensitive steps .
  • Byproduct suppression : Add molecular sieves to sequester water in condensation reactions .

Advanced: How can SHELXL address challenges in crystallographic refinement of this amine?

Answer:
SHELXL is robust for refining disordered structures common in flexible alkyl-thiophene systems:

  • Twinning detection : Use the BASF parameter to model twinned crystals .
  • Disorder modeling : Split occupancy refinement for butyl chain conformers .
  • Hydrogen placement : Utilize HFIX commands for geometrically constrained H atoms .
  • Validation tools : Check R1/wR2 residuals and ADP consistency to avoid overfitting .

Advanced: What computational tools predict reactivity or stability of this compound?

Answer:

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic routes via fragment-based analysis .
  • DFT calculations : Simulate transition states for nucleophilic attacks on the thiophene ring .
  • Molecular dynamics : Assess solubility by calculating Hansen parameters .
  • PubChem data : Cross-reference spectral libraries for validation .

Basic: Which analytical techniques are optimal for assessing purity?

Answer:

  • HPLC-MS : Detect trace impurities using C18 columns and ESI+ ionization .
  • GC-MS : Monitor volatile byproducts with a DB-5MS column .
  • Elemental analysis : Confirm C/H/N ratios to validate stoichiometry .
  • Karl Fischer titration : Quantify residual water in hygroscopic samples .

Advanced: How can solubility limitations in reaction media be mitigated?

Answer:

  • Co-solvent systems : Mix THF with DCM (1:3) to balance polarity .
  • Sonication : Enhance dissolution of crystalline intermediates .
  • Derivatization : Temporarily introduce sulfonate groups to improve aqueous solubility .
  • Temperature gradients : Heat to 50°C during mixing, then cool to precipitate product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.